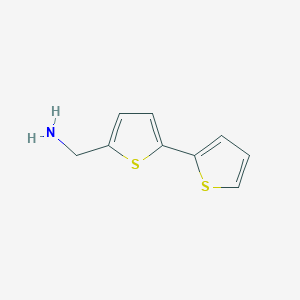

2,2'-bithiophene-5-methylamine

Description

The exact mass of the compound 1-(2,2'-Bithiophen-5-yl)methanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-thiophen-2-ylthiophen-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS2/c10-6-7-3-4-9(12-7)8-2-1-5-11-8/h1-5H,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHYTVXBZSXZMGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(S2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380066 | |

| Record name | 1-([2,2'-Bithiophen]-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4380-96-5 | |

| Record name | 1-([2,2'-Bithiophen]-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Aminomethyl)-[2,2']-bithiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2'-Bithiophene-5-methylamine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-Bithiophene-5-methylamine is a heterocyclic amine containing a bithiophene scaffold, a privileged structure in materials science and medicinal chemistry. This document provides a comprehensive overview of its chemical properties, structure, and synthetic methodologies. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates known information for related compounds and provides predicted spectroscopic and physical properties based on established chemical principles. Detailed hypothetical experimental protocols for its synthesis and characterization are presented to facilitate further research and application in drug discovery and materials science.

Chemical Structure and Properties

This compound is comprised of two thiophene rings linked at their 2-positions, with a methylamine substituent at the 5-position of one of the rings. This structure imparts a unique combination of electronic and steric properties that are of interest for various applications.

Structural Information

| Identifier | Value |

| IUPAC Name | (2,2'-bithiophen-5-yl)methanamine |

| CAS Number | 4380-96-5 |

| Molecular Formula | C₉H₉NS₂ |

| Molecular Weight | 195.31 g/mol |

| SMILES String | Nc1cc(sc1)c2cccs2 |

| InChI Key | FHYTVXBZSXZMGD-UHFFFAOYSA-N |

Physicochemical Properties (Predicted and Reported for Analogs)

Quantitative experimental data for this compound is not widely available. The following table summarizes key physicochemical properties, including predicted values and data from structurally related compounds like 2,2'-bithiophene.

| Property | Value | Source/Basis |

| Melting Point | Not available. (Parent compound 2,2'-bithiophene: 32-34 °C) | [1] |

| Boiling Point | Not available. | |

| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO. | General amine solubility |

| Appearance | Likely a solid at room temperature. | Based on similar structures |

| Storage Temperature | Refrigerated | Commercial supplier data |

Spectroscopic and Analytical Data (Predicted)

Detailed experimental spectra for this compound are not readily found. However, based on its structure and data from analogous compounds, the expected spectroscopic characteristics are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the two thiophene rings and the methylene and amine protons of the methylamine group. The chemical shifts would be influenced by the electron-donating nature of the amine and the electronic coupling between the thiophene rings.

-

¹³C NMR: The carbon NMR spectrum would display signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the carbons in the thiophene rings would be indicative of their electronic environment, with the carbon attached to the methylamine group showing a characteristic shift.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is expected to exhibit characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration |

| 3400-3250 | N-H stretching (primary amine) |

| 3100-3000 | C-H stretching (aromatic) |

| 2960-2850 | C-H stretching (aliphatic) |

| ~1600 | N-H bending (primary amine) |

| 1500-1400 | C=C stretching (thiophene rings) |

| ~800 | C-S stretching (thiophene rings) |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak ([M]⁺) at m/z = 195. The fragmentation pattern would likely involve the loss of the amine group and cleavage of the thiophene rings. A prominent fragment would be expected from the stable bithienyl-methyl cation.

Experimental Protocols

Synthesis via Reductive Amination of 2,2'-Bithiophene-5-carboxaldehyde

This protocol outlines a two-step process involving the formation of an imine followed by its reduction to the desired primary amine.

Step 1: Imine Formation

-

Dissolve 2,2'-bithiophene-5-carboxaldehyde (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Add a solution of ammonia in methanol (7N, 2.0 eq) to the flask.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the solvent can be removed under reduced pressure to yield the crude imine, which can be used in the next step without further purification.

Step 2: Reduction to the Amine

-

Dissolve the crude imine from the previous step in anhydrous methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude this compound.

Purification

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Potential Biological Activity and Signaling Pathways (Hypothetical)

Specific biological activity and signaling pathway data for this compound are not currently available in the scientific literature. However, based on its structural similarity to other known bioactive molecules, some potential areas of interest for future research can be hypothesized.

Many phenethylamine derivatives, which share a core structural motif with the target molecule (an aromatic ring system attached to an ethylamine group), are known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs) and monoamine transporters. For instance, substituted phenethylamines have been shown to bind to serotonin (5-HT), dopamine (D), and adrenergic (α and β) receptors.

Given the structural resemblance, it is plausible that this compound could exhibit activity at one or more of these receptor systems. Further research, including receptor binding assays and functional studies, would be necessary to elucidate its specific biological targets and mechanism of action.

Visualizations

Synthetic and Characterization Workflow

The following diagram illustrates a logical workflow for the synthesis, purification, and characterization of this compound.

Caption: A workflow diagram for the synthesis and characterization of this compound.

Conclusion

This compound represents a molecule of significant interest for further investigation in both medicinal chemistry and materials science. This guide provides a foundational understanding of its chemical structure, predicted properties, and a plausible synthetic route. The lack of extensive experimental data highlights an opportunity for further research to fully characterize this compound and explore its potential applications. The provided hypothetical protocols and predicted data serve as a valuable resource for researchers embarking on the study of this and related bithiophene derivatives.

References

Mass Spectrometry Analysis of 2,2'-Bithiophene-5-methylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 2,2'-bithiophene-5-methylamine, a heterocyclic compound of interest in pharmaceutical and materials science research. Due to the limited availability of direct mass spectral data for this specific compound in public literature, this guide synthesizes information from analogous bithiophene and aminothiophene structures, alongside established principles of mass spectrometry, to present a putative fragmentation pattern and a robust analytical protocol.

Predicted Mass Spectral Data

The following table summarizes the predicted major ions, their mass-to-charge ratios (m/z), and plausible relative abundances for this compound upon electron ionization (EI). The molecular weight of this compound (C9H9NS2) is 195.31 g/mol .

| Plausible Fragment Structure | m/z (Nominal) | Proposed Fragmentation | Relative Abundance (%) |

| [C9H9NS2]+• (Molecular Ion) | 195 | Intact Molecule | 85 |

| [C9H8NS2]+ | 194 | Loss of H• from the methylamine group | 100 (Base Peak) |

| [C8H6S2]+• | 166 | Loss of •CH2NH2 (aminomethyl radical) | 45 |

| [C4H3S]+ | 83 | Cleavage of the bithiophene linkage | 30 |

| [C5H6N]+ | 80 | Rearrangement and cleavage | 20 |

| [C4H4S]+• | 84 | Thiophene ring fragment | 15 |

Experimental Protocols

A standard method for the analysis of this compound is Gas Chromatography-Mass Spectrometry (GC-MS), which is well-suited for volatile and semi-volatile organic compounds. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed, particularly for less volatile derivatives or when analyzing complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines a general procedure for the analysis of this compound using a standard GC-MS system with electron ionization.

2.1.1. Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or dichloromethane.

-

Working Solutions: Create a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL) for calibration.

-

Sample Extraction (if applicable): For analysis from a matrix (e.g., biological fluid, reaction mixture), perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate or dichloromethane. The pH of the aqueous phase may need to be adjusted to ensure the analyte is in its neutral form.

2.1.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph:

-

Column: HP-5MS (or equivalent) 30 m x 0.25 mm i.d., 0.25 µm film thickness.

-

Inlet Temperature: 250°C.

-

Injection Mode: Splitless (1 µL injection volume).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: 15°C/min to 280°C.

-

Final hold: 5 minutes at 280°C.

-

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-400.

-

Solvent Delay: 3 minutes.

-

Visualizations

Proposed Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization.

An In-depth Technical Guide to the Solubility of 2,2'-Bithiophene-5-methylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2,2'-bithiophene-5-methylamine in organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on predicting solubility based on the compound's molecular structure and provides detailed experimental protocols for its determination. This guide is intended to be a valuable resource for researchers working with this compound in areas such as organic electronics and medicinal chemistry.

Introduction

This compound is a heterocyclic compound of interest in the development of novel organic semiconductors and as a building block in medicinal chemistry. Understanding its solubility in various organic solvents is a critical first step for its synthesis, purification, formulation, and application. The molecule's structure, featuring a relatively nonpolar 2,2'-bithiophene core and a polar, basic methylamine functional group, suggests a nuanced solubility profile. This guide will explore these characteristics and provide the necessary protocols to quantify them.

Predicted Solubility Profile

The fundamental principle of "like dissolves like" governs the solubility of organic compounds. The chemical structure of this compound allows us to predict its general solubility behavior in different classes of organic solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Carbon Tetrachloride): The large, nonpolar 2,2'-bithiophene core is expected to interact favorably with nonpolar solvents through van der Waals forces. However, the presence of the polar methylamine group will likely limit its solubility in highly nonpolar solvents. We can predict low to moderate solubility in this class of solvents.

-

Polar Aprotic Solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents can engage in dipole-dipole interactions and, in some cases, hydrogen bonding with the methylamine group. The bithiophene core also exhibits some polarizability, contributing to favorable interactions. Therefore, this compound is expected to have good to high solubility in many polar aprotic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol, Water): These solvents can act as both hydrogen bond donors and acceptors, readily interacting with the methylamine group. The amine group can also be protonated by acidic protons, further increasing solubility. While the nonpolar bithiophene core may reduce solubility compared to smaller amines, the compound is expected to be moderately to highly soluble in polar protic solvents, particularly lower-molecular-weight alcohols. Its solubility in water is likely to be low but can be significantly increased in acidic aqueous solutions due to the formation of the corresponding ammonium salt.

Quantitative Solubility Data

Table 1: Experimental Solubility of this compound in Various Organic Solvents at 25°C

| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Nonpolar | Hexane | |||

| Toluene | ||||

| Polar Aprotic | Dichloromethane | |||

| Tetrahydrofuran | ||||

| Acetonitrile | ||||

| Dimethylformamide | ||||

| Dimethyl Sulfoxide | ||||

| Polar Protic | Methanol | |||

| Ethanol | ||||

| Isopropanol | ||||

| Water | ||||

| 5% Aqueous HCl | Soluble due to salt formation |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[1]

4.1. Materials

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or small glass test tubes with screw caps

-

Analytical balance (accurate to ±0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume (e.g., 2 mL) of the chosen solvent. An excess is ensured when undissolved solid remains after equilibration.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a shaker or water bath set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.[1]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, tared vial to remove any undissolved solid.

-

-

Quantification:

-

Gravimetric Method:

-

Weigh the vial containing the filtered solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling or decomposition point.

-

Once the solvent is completely removed, weigh the vial again. The difference in weight corresponds to the mass of the dissolved solute.

-

Calculate the solubility in mg/mL.

-

-

Chromatographic/Spectroscopic Method:

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or a UV-Vis spectrophotometer.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

-

-

4.3. Data Reporting

-

Report the solubility in standard units such as mg/mL or mol/L.

-

Always specify the temperature at which the solubility was determined.

-

Note any observations, such as color changes or difficulties in filtration.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for determining the solubility of this compound.

Signaling Pathways and Logical Relationships

In the context of this technical guide, we can visualize the logical relationship for predicting solubility.

Caption: Logical relationships for predicting the solubility of this compound.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound is currently lacking, a systematic approach based on its molecular structure allows for reliable predictions of its solubility profile. This guide provides the theoretical background and detailed experimental protocols necessary for researchers to determine these crucial physical properties. The provided templates and workflows are intended to facilitate the systematic study and application of this promising compound in various fields of research and development.

References

In-Depth Technical Guide: (5-thiophen-2-ylthiophen-2-yl)methanamine (CAS Number 4380-96-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and commercial availability of (5-thiophen-2-ylthiophen-2-yl)methanamine, identified by CAS number 4380-96-5. While this compound belongs to the broader class of thiophene derivatives known for their diverse biological activities, specific pharmacological data for this particular molecule is not extensively documented in current scientific literature.

Core Properties

(5-thiophen-2-ylthiophen-2-yl)methanamine, also known as 2,2'-Bithiophene-5-methylamine, is a solid chemical compound.[1] Its fundamental properties are summarized in the tables below, providing a quick reference for laboratory use and theoretical modeling.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 4380-96-5 | [2][3] |

| Chemical Name | (5-thiophen-2-ylthiophen-2-yl)methanamine | [2][3] |

| Synonyms | This compound | [2][3] |

| Molecular Formula | C9H9NS2 | [2][3] |

| Molecular Weight | ~195.3 g/mol | [2][3] |

| Appearance | Solid | [1] |

| Melting Point | 71-73°C | [1][4] |

| Purity | 98% | [5] |

| Storage Temperature | 2-8°C, in a dry area | [1] |

Table 2: Computed Properties

| Property | Value | Source(s) |

| XLogP3 | 1.9 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 195.018 g/mol | [1] |

| Topological Polar Surface Area | 82.5 Ų | [1] |

Synthesis Protocol

A documented method for the synthesis of this compound involves the reaction of a precursor with ammonia and hydrogen in a methanol solvent.

Experimental Protocol:

-

Reaction Conditions: The synthesis is carried out in methanol with the presence of ammonia and hydrogen gas.[4]

-

Temperature: The reaction mixture is maintained at 80°C.[4]

-

Pressure: A pressure of 30003 Torr is applied.[4]

-

Duration: The reaction proceeds for 24 hours.[4]

Biological Activity and Signaling Pathways

The thiophene scaffold is a constituent of numerous biologically active molecules, with derivatives exhibiting a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, antiviral, and anticancer activities. However, a comprehensive review of the scientific literature reveals a lack of specific studies on the biological activity and mechanism of action of (5-thiophen-2-ylthiophen-2-yl)methanamine (CAS 4380-96-5).

At present, there are no published reports detailing the specific biological targets or signaling pathways modulated by this compound. Researchers interested in the potential bioactivity of this molecule may consider screening it in relevant assays based on the known properties of structurally similar thiophene-containing compounds. As this molecule is a primary amine, it could serve as a versatile starting material for the synthesis of a library of derivatives for further biological evaluation.

Suppliers

(5-thiophen-2-ylthiophen-2-yl)methanamine is available from a variety of chemical suppliers, primarily for research and development purposes.

Table 3: Commercial Suppliers

| Supplier |

| A2B Chem LLC |

| AA Blocks LLC |

| Activate Scientific UK Ltd. |

| Aladdin Scientific Corporation |

| Ambeed |

| Angel Pharmatech |

| Angene Chemical |

| Apollo Scientific |

| AstaTech |

| ChemicalBook |

| ChemScene |

| ChemShuttle |

| Combi-Blocks, Inc. |

| eMolecules |

| Fisher Scientific |

| Key Organics/BIONET |

| Matrix Scientific |

| Sigma-Aldrich |

| ZereneX Molecular Ltd |

Safety Information

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

Acute Toxicity, Oral: May be toxic if swallowed.

-

Skin Corrosion/Irritation: May cause severe skin burns.

-

Serious Eye Damage/Eye Irritation: May cause serious eye damage.

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be strictly followed when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

References

Theoretical Determination of HOMO-LUMO Energy Levels for 2,2'-Bithiophene-5-methylamine: A Technical Guide

This technical guide provides a comprehensive overview of the theoretical framework and computational methodology for determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of 2,2'-bithiophene-5-methylamine. Understanding these frontier molecular orbitals is pivotal for researchers in drug development and materials science, as the HOMO-LUMO gap is a critical parameter influencing molecular reactivity, electronic properties, and stability.[1][2] This document outlines a standard computational workflow using Density Functional Theory (DFT), a robust method for such calculations.

Computational Methodology

The determination of HOMO and LUMO energy levels for this compound can be effectively achieved through quantum chemical calculations. The following protocol details a standard workflow using DFT.

1. Molecular Structure Preparation: The initial step involves the construction of the 3D molecular structure of this compound. This can be accomplished using molecular building software such as Avogadro, ChemDraw, or GaussView. The starting geometry should be a reasonable approximation of the expected structure.

2. Geometry Optimization: The constructed molecular geometry must be optimized to find the lowest energy conformation. This is a crucial step as the electronic properties are highly dependent on the molecular structure. A widely used and reliable method for geometry optimization of organic molecules is the B3LYP functional combined with a Pople-style basis set such as 6-31G(d,p).[3] This level of theory has been shown to provide a good balance between accuracy and computational cost for similar systems.[3] The optimization calculation should be run until the forces on the atoms are negligible and the geometry has reached a stationary point on the potential energy surface.

3. Frequency Calculation: Following geometry optimization, a frequency calculation should be performed at the same level of theory. This serves two purposes: to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermodynamic properties of the molecule.

4. Single-Point Energy Calculation and Orbital Analysis: With the optimized geometry, a single-point energy calculation is performed to determine the electronic properties, including the energies of the molecular orbitals. From the output of this calculation, the energies of the HOMO and LUMO can be extracted. The HOMO-LUMO energy gap (ΔE) is then calculated as the difference between the LUMO and HOMO energies (ΔE = ELUMO - EHOMO).

Software: A variety of quantum chemistry software packages can be used to perform these calculations, with Gaussian being one of the most common. Other options include ORCA, GAMESS, and NWChem.

Data Presentation

The calculated electronic properties of this compound should be presented in a clear and organized manner to facilitate comparison and analysis. The following table provides a template for summarizing the key quantitative data. For context, theoretical values for the parent molecule, 2,2'-bithiophene, are included.

| Compound | Computational Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| This compound | B3LYP/6-31G(d,p) | Value | Value | Value |

| 2,2'-Bithiophene | B3LYP/6-311++G(d,p) | - | - | 6.585[4] |

Note: The values for this compound are to be populated from the results of the computational workflow described above.

Visualization of Computational Workflow

The following diagram illustrates the logical flow of the computational methodology for determining the HOMO and LUMO energy levels of this compound.

References

Probing the Electronic Landscape: A Technical Guide to Amine-Functionalized Bithiophenes

For Researchers, Scientists, and Drug Development Professionals

The introduction of amine functionalities to bithiophene scaffolds offers a powerful strategy for tuning their electronic properties, opening avenues for novel applications in organic electronics, sensing, and medicinal chemistry. This guide provides an in-depth exploration of the synthesis, characterization, and electronic properties of this promising class of organic molecules. We present a compilation of quantitative data, detailed experimental protocols, and visual workflows to facilitate further research and development in this area.

Core Electronic Properties: A Quantitative Overview

The electronic behavior of amine-functionalized bithiophenes is dictated by the interplay between the electron-rich amine substituents and the π-conjugated bithiophene core. This interaction significantly influences the frontier molecular orbital (HOMO and LUMO) energy levels, which in turn governs their optical and charge transport characteristics. The following tables summarize key quantitative data reported for various amine-functionalized bithiophene derivatives.

| Compound Type | HOMO (eV) | LUMO (eV) | Band Gap (eV) | References |

| Generic Amine-Substituted Bithiophene | -5.1 to -4.8 | -2.4 to -2.1 | 2.7 to 2.7 | [1] |

| Diethylaminostyryl-substituted Thiophene Derivative | -4.95 | -2.59 | 2.36 | [1] |

Note: The values presented are indicative and can vary based on the specific molecular structure, substitution pattern, and computational or experimental method employed.

| Compound/System | Absorption Maxima (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Solvent/Medium | References |

| Bithiophene-functionalized BINOL derivative (aR)-3 | 226, 359 | 6.9 x 10⁴, Not specified | Acetonitrile | [2] |

| Bithiophene-functionalized methylene-bridged BINOL derivative (aR)-6 | 249 (shoulder), 355 | Not specified, 7.4 x 10⁴ | CH₂Cl₂ | [2] |

| Aromatic imines with thiazole and TPA units | 333, 385 | Not specified | DCB | [3] |

| Amine-terminated thin films (general trend) | Increases with layer number | Not specified | Thin Film | [4] |

Note: The absorption properties are highly sensitive to the solvent environment and the specific chemical structure.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of amine-functionalized bithiophenes. The following sections outline generalized protocols based on established literature.

Synthesis of Amine-Functionalized Bithiophenes

The synthesis of these compounds often involves cross-coupling reactions to construct the bithiophene core, followed by the introduction of the amine functionality. A common approach is the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Cross-Coupling for Bithiophene Synthesis [2]

-

Reactants and Catalyst:

-

A monobrominated or dibrominated thiophene derivative.

-

A thiophene boronic acid or boronic acid pinacol ester.

-

Palladium catalyst, such as PdCl₂(PPh₃)₂.

-

A base, typically an aqueous solution of K₂CO₃.

-

An organic solvent, such as 1,4-dioxane.

-

-

Reaction Setup:

-

Combine the brominated thiophene, thiophene boronic acid derivative, and palladium catalyst in a reaction flask.

-

Add the organic solvent and the aqueous base solution.

-

-

Reaction Conditions:

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen).

-

Stir the mixture for a specified time until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

After cooling to room temperature, extract the product with an organic solvent.

-

Wash the organic layer with brine and dry over an anhydrous salt (e.g., MgSO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Amine functionalization can be achieved either by starting with amine-containing precursors or by post-synthetic modification of the bithiophene core.

Electrochemical Characterization: Cyclic Voltammetry (CV)

Cyclic voltammetry is a key technique to probe the redox behavior and estimate the HOMO and LUMO energy levels of these compounds.

Protocol: Cyclic Voltammetry of Bithiophene Derivatives [5][6][7]

-

Electrochemical Cell Setup:

-

A three-electrode system comprising a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

-

-

Electrolyte Solution:

-

Dissolve the amine-functionalized bithiophene sample in a suitable organic solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

-

Measurement:

-

Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for several minutes.

-

Scan the potential between a defined range at a specific scan rate (e.g., 50-200 mV/s).

-

Record the resulting current as a function of the applied potential to obtain the cyclic voltammogram.

-

-

Data Analysis:

-

Determine the onset oxidation and reduction potentials from the voltammogram.

-

Estimate the HOMO and LUMO energy levels using the following empirical formulas, referencing against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple:

-

E_HOMO = -[E_ox(onset) - E₁/₂(Fc/Fc⁺) + 4.8] eV

-

E_LUMO = -[E_red(onset) - E₁/₂(Fc/Fc⁺) + 4.8] eV

-

-

Spectroscopic Characterization

UV-Vis absorption and fluorescence spectroscopy are fundamental for understanding the optical properties of these molecules.

Protocol: UV-Vis Absorption Spectroscopy [2][3]

-

Sample Preparation:

-

Prepare solutions of the amine-functionalized bithiophene in a suitable spectroscopic grade solvent (e.g., acetonitrile, dichloromethane, or 1,2-dichlorobenzene) at a known concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M).[2]

-

-

Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

-

Use the pure solvent as a reference.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorption (λmax).

-

Calculate the molar extinction coefficient (ε) using the Beer-Lambert law if the concentration and path length are known.

-

Protocol: Fluorescence Spectroscopy [8][9]

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable solvent, similar to UV-Vis spectroscopy, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

-

Measurement:

-

Use a spectrofluorometer.

-

Excite the sample at a wavelength corresponding to an absorption maximum.

-

Record the emission spectrum over a wavelength range longer than the excitation wavelength.

-

-

Data Analysis:

-

Identify the wavelength of maximum emission.

-

The fluorescence quantum yield can be determined relative to a known standard.

-

Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the key processes and conceptual relationships in the study of amine-functionalized bithiophenes.

Caption: Experimental workflow for synthesis and characterization.

Caption: Structure-property relationships in amine-functionalized bithiophenes.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Chiroptical Properties of Bithiophene-Functionalized Open and Methylene-Bridged Binaphthyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Amine-functionalized carbon-fiber microelectrodes for enhanced ATP detection with fast-scan cyclic voltammetry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. Amine-Functionalized Carbon-Fiber Microelectrodes for Enhanced ATP Detection with Fast-Scan Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. rsc.org [rsc.org]

Initial Investigation of 2,2'-Bithiophene-5-methylamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial investigation into 2,2'-bithiophene-5-methylamine and its derivatives. This class of compounds holds significant promise in the fields of medicinal chemistry and materials science, exhibiting a range of biological activities. This document outlines the synthesis, characterization, and preliminary biological evaluation of these derivatives, presenting data in a clear and accessible format to facilitate further research and development.

Synthesis and Characterization

The synthesis of this compound is typically achieved through a two-step process, beginning with the formylation of 2,2'-bithiophene to yield the key intermediate, 2,2'-bithiophene-5-carboxaldehyde. This intermediate is then converted to the target amine via reductive amination. An alternative route involves the reduction of 5-(thien-2-yl)thiophene-2-carbonitrile.

Synthesis of 2,2'-Bithiophene-5-carboxaldehyde

A common and effective method for the synthesis of 2,2'-bithiophene-5-carboxaldehyde is the Vilsmeier-Haack reaction. This reaction utilizes N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to introduce an aldehyde group onto the bithiophene ring with high regioselectivity at the 5-position. Maintaining anhydrous conditions and careful temperature control are critical for achieving high yields.

Experimental Protocol: Vilsmeier-Haack Formylation of 2,2'-Bithiophene

-

Reagent Preparation: A Vilsmeier reagent is generated in situ by the reaction of N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).

-

Reaction: 2,2'-bithiophene is reacted with the prepared Vilsmeier reagent. The reaction is typically carried out in an inert solvent under anhydrous conditions.

-

Workup and Purification: The reaction mixture is quenched, and the product is extracted. Purification is achieved through standard techniques such as column chromatography to yield 2,2'-bithiophene-5-carboxaldehyde.

Synthesis of this compound

The conversion of the aldehyde to the amine is accomplished through reductive amination. This reaction involves the formation of an imine intermediate by reacting the aldehyde with an amine (in this case, ammonia or a protected form), followed by reduction to the desired amine.

Experimental Protocol: Reductive Amination of 2,2'-Bithiophene-5-carboxaldehyde

-

Imine Formation: 2,2'-bithiophene-5-carboxaldehyde is reacted with ammonia in a suitable solvent, often with a catalyst, to form the corresponding imine.

-

Reduction: The imine is then reduced in situ using a suitable reducing agent, such as sodium borohydride or catalytic hydrogenation, to yield this compound.

-

Purification: The final product is purified using techniques like distillation or chromatography.

An alternative synthesis has been reported with a 61% yield by the hydrogenation of 5-(thien-2-yl)thiophene-2-carbonitrile with ammonia in methanol at 80°C under 30003 Torr for 24 hours.

Characterization

The structural integrity and purity of the synthesized compounds are confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure. For 2,2'-bithiophene-5-carboxaldehyde, the aldehyde proton signal is expected to appear around 9.8 ppm in the ¹H NMR spectrum.

-

Mass Spectrometry (MS): MS is employed to confirm the molecular weight of the synthesized compounds.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the carbonyl group in the aldehyde and the amine group in the final product.

Table 1: Spectroscopic Data for 2,2'-Bithiophene Derivatives

| Compound | Technique | Key Signals/Fragments |

| 2,2'-Bithiophene-5-carboxaldehyde | ¹H NMR | Aldehyde proton (~9.8 ppm), thiophene ring protons |

| ¹³C NMR | Carbonyl carbon, thiophene carbon signals | |

| MS | Molecular ion peak corresponding to C₉H₆OS₂ (m/z 194.27) | |

| This compound | ¹H NMR | Methylene protons adjacent to the amine, NH₂ protons, thiophene ring protons |

| ¹³C NMR | Methylene carbon, thiophene carbon signals | |

| MS | Molecular ion peak corresponding to C₉H₉NS₂ (m/z 195.31) |

Biological Activity and Potential Applications

Thiophene and its derivatives have been extensively studied and are known to possess a wide range of biological activities, making them attractive scaffolds for drug discovery.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of thiophene derivatives. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Table 2: In Vitro Anticancer Activity of Thiophene Derivatives (IC₅₀ values in µM)

| Derivative Class | Cell Line | IC₅₀ (µM) | Reference |

| Bis-Chalcone with Thiophene Moiety | MCF7 (Breast) | 4.05 ± 0.96 | |

| Bis-Chalcone with Thiophene Moiety | HCT116 (Colon) | 17.14 ± 0.66 |

|

Unlocking the Potential of Light: A Technical Guide to the Photophysical Properties of Novel Bithiophene-Based Monomers

For Researchers, Scientists, and Drug Development Professionals

The unique electronic and optical properties of bithiophene-based monomers have positioned them as critical building blocks in the advancement of organic electronics, biosensing, and phototherapeutics. Their rigid, conjugated structure facilitates efficient charge transport and gives rise to tunable photophysical characteristics. This technical guide delves into the core photophysical properties of several novel bithiophene-based monomers, providing a comprehensive overview of their synthesis, characterization, and the experimental protocols used to evaluate them.

Core Photophysical and Electrochemical Data

The following tables summarize the key photophysical and electrochemical data for a selection of novel bithiophene-based derivatives, offering a comparative look at their performance.

Table 1: Photophysical Properties of Bithiophene-Substituted Oxadiazole Derivatives [1][2]

| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Optical Band Gap (Egopt, eV) | Fluorescence Quantum Yield (ΦF) |

| 2a | 365 | 492 | 127 | 2.91 | 0.65 |

| 2b | 360 | 495 | 135 | 2.94 | 0.70 |

| 2c | 367 | 507 | 140 | 2.88 | 0.75 |

| 2d | 370 | 510 | 140 | 2.85 | 0.78 |

| 2e | 375 | 515 | 140 | 2.80 | 0.82 |

Table 2: Electrochemical Properties of Bithiophene-Substituted Oxadiazole Derivatives [1][2]

| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (Egcv, eV) |

| 2a | -5.71 | -2.80 | 2.91 |

| 2b | -5.74 | -2.80 | 2.94 |

| 2c | -5.68 | -2.80 | 2.88 |

| 2d | -5.65 | -2.80 | 2.85 |

| 2e | -5.60 | -2.80 | 2.80 |

Table 3: Photophysical Properties of Bithiophene-Based Donor–π–Acceptor Compounds [3][4]

| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (ΦF) |

| 3a | 457 | 549 | 92 | 0.019 |

| 3b | 455 | 553 | 98 | 0.021 |

| 3c | 454 | 557 | 103 | 0.023 |

Experimental Protocols

The synthesis and characterization of these novel bithiophene-based monomers involve a series of well-defined experimental procedures.

Synthesis of Bithiophene-Substituted 1,3,4-Oxadiazole Derivatives[1][2]

A common synthetic route for this class of compounds is the Suzuki cross-coupling reaction. The general procedure is as follows:

-

Preparation of Intermediates : Aryl/heteroaryl carboxylic acids are reacted with a hydrazide (e.g., 4-bromobenzohydrazide) in the presence of a dehydrating agent like phosphorus oxychloride (POCl3). The mixture is typically refluxed for several hours.

-

Reaction Quenching : After completion, the reaction mixture is carefully cooled and quenched in an ice-water bath.

-

Purification of Intermediates : The resulting solid is collected by filtration, washed with a saturated sodium bicarbonate solution to remove unreacted carboxylic acid, and then recrystallized from a suitable solvent like ethanol.

-

Suzuki Cross-Coupling : The purified intermediate is then coupled with a bithiophene boronic acid or ester derivative in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a suitable solvent system (e.g., toluene/water).

-

Final Product Purification : The final product is extracted, and the crude product is purified by column chromatography on silica gel.

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR spectra are recorded to confirm the chemical structure of the synthesized compounds.[1][2]

-

Mass Spectrometry (MS) : Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) is used to determine the molecular weight and confirm the identity of the compounds.[1][2]

-

UV-Visible (UV-Vis) Absorption Spectroscopy : The absorption spectra of the monomers in a suitable solvent (e.g., chloroform or THF) are recorded using a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λabs) and the optical band gap.[1][5]

-

Fluorescence Spectroscopy : The emission spectra are recorded on a fluorescence spectrophotometer to determine the maximum emission wavelength (λem). The fluorescence quantum yield (ΦF) is typically determined using a relative method, with a well-known standard (e.g., quinine sulfate in 0.1 M H2SO4) as a reference.[1][6][7]

-

Cyclic Voltammetry (CV) : Electrochemical properties, including the HOMO and LUMO energy levels and the electrochemical band gap, are investigated using cyclic voltammetry.[1][8] This is typically performed in a three-electrode cell with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) in a suitable electrolyte solution.

-

Time-Resolved Fluorescence Spectroscopy : Fluorescence lifetimes (τ) are measured using time-correlated single-photon counting (TCSPC) techniques. These measurements provide insights into the excited-state dynamics of the molecules.[6][9][10]

Visualizing Workflows and Relationships

The following diagrams illustrate the general workflow for the synthesis and characterization of novel bithiophene-based monomers and the relationship between their chemical structure and photophysical properties.

Caption: General workflow for the synthesis and characterization of novel bithiophene-based monomers.

Caption: Key structure-property relationships in the design of novel bithiophene-based monomers.

Conclusion

The continuous development of novel bithiophene-based monomers with tailored photophysical properties is crucial for advancing various technological fields. Understanding the interplay between molecular structure and optical and electronic behavior, as outlined in this guide, is fundamental for the rational design of next-generation materials. The provided experimental frameworks serve as a solid foundation for researchers aiming to synthesize and characterize new derivatives with enhanced performance for applications in organic electronics, diagnostics, and therapeutics.

References

- 1. Synthesis, characterization and optoelectronic investigations of bithiophene substituted 1,3,4-oxadiazole derivatives as green fluorescent materials - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. rsc.org [rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Bithiophene-Based Donor–π–Acceptor Compounds Exhibiting Aggregation-Induced Emission as Agents to Detect Hidden Fingerprints and Electrochromic Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Quantum yield - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - KR [thermofisher.com]

Methodological & Application

Application Notes and Protocols for the Electropolymerization of 2,2'-Bithiophene-5-methylamine for Conductive Films

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conductive polymers have garnered significant interest across various scientific disciplines, including materials science, electronics, and biomedical engineering, owing to their unique electronic properties and potential for functionalization. Polythiophenes, in particular, represent a versatile class of conductive polymers. The incorporation of functional groups, such as primary amines, onto the thiophene backbone can impart new properties and open avenues for further chemical modifications, making them attractive for applications in biosensors, drug delivery systems, and neural interfaces.

This document provides detailed application notes and experimental protocols for the synthesis of conductive films of poly(2,2'-bithiophene-5-methylamine) via electropolymerization. While specific quantitative data for this particular derivative is not extensively available in the public domain, this guide offers a comprehensive, generalized procedure based on established methods for similar functionalized polythiophenes.

Data Presentation

The following tables summarize representative quantitative data expected for conductive films of poly(this compound). It is crucial to note that these values are estimates based on data for similar amine-functionalized polythiophenes and should be experimentally determined for the specific application.

Table 1: Typical Electropolymerization Parameters

| Parameter | Value Range | Notes |

| Monomer Concentration | 1 - 50 mM | Higher concentrations can lead to faster film growth but may affect film morphology. |

| Supporting Electrolyte | 0.1 M Tetrabutylammonium perchlorate (TBAP), Lithium perchlorate (LiClO₄) | Must be soluble in the chosen solvent and electrochemically stable within the potential window. |

| Solvent | Acetonitrile (ACN), Dichloromethane (DCM) | Should be of high purity and anhydrous to prevent side reactions. |

| Deposition Method | Cyclic Voltammetry (CV), Potentiostatic | CV allows for controlled film growth, while potentiostatic deposition is faster. |

| Potential Range (CV) | 0 to +1.5 V (vs. Ag/AgCl) | The exact range should be determined by an initial CV scan of the monomer. |

| Scan Rate (CV) | 20 - 100 mV/s | Affects film morphology and adhesion. |

| Deposition Potential (Potentiostatic) | +1.2 to +1.4 V (vs. Ag/AgCl) | Should be slightly above the monomer's oxidation potential. |

| Deposition Time (Potentiostatic) | 60 - 600 s | Directly influences film thickness. |

Table 2: Expected Properties of Poly(this compound) Films

| Property | Expected Value Range | Characterization Technique |

| Conductivity | 10⁻⁴ - 10⁻¹ S/cm | Four-point probe or Electrochemical Impedance Spectroscopy (EIS) |

| Film Thickness | 50 - 500 nm | Profilometry or Atomic Force Microscopy (AFM) |

| Electrochemical Band Gap | 1.8 - 2.2 eV | UV-Vis Spectroscopy from spectroelectrochemical measurements |

| Redox Potentials | 0.8 - 1.2 V (Oxidation), 0.4 - 0.8 V (Reduction) (vs. Ag/AgCl) | Cyclic Voltammetry |

Experimental Protocols

Materials and Reagents

-

Monomer: this compound

-

Solvent: Anhydrous acetonitrile (ACN) or dichloromethane (DCM)

-

Supporting Electrolyte: Tetrabutylammonium perchlorate (TBAP) or Lithium perchlorate (LiClO₄)

-

Working Electrode: Indium tin oxide (ITO) coated glass, glassy carbon, or platinum electrode

-

Counter Electrode: Platinum wire or mesh

-

Reference Electrode: Silver/silver chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE)

-

Gases: High-purity nitrogen or argon gas

Protocol 1: Electropolymerization via Cyclic Voltammetry (CV)

-

Electrolyte Preparation: Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAP) in the chosen anhydrous solvent (e.g., ACN).

-

Monomer Solution: Dissolve this compound in the electrolyte solution to a final concentration of 10 mM.

-

Electrochemical Cell Setup:

-

Assemble a three-electrode electrochemical cell.

-

Use the substrate of choice as the working electrode.

-

Use a platinum wire as the counter electrode.

-

Use an Ag/AgCl electrode as the reference electrode.

-

-

Deoxygenation: Purge the monomer solution with high-purity nitrogen or argon for at least 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution throughout the experiment.

-

Electropolymerization:

-

Immerse the electrodes in the deoxygenated monomer solution.

-

Perform cyclic voltammetry by sweeping the potential from an initial value (e.g., 0 V) to a vertex potential (e.g., +1.5 V) and back. The exact potential range should be determined from an initial exploratory scan to identify the monomer oxidation peak.

-

Set the scan rate to 50 mV/s.

-

Repeat the potential cycling for a desired number of cycles (e.g., 5-20 cycles). The film thickness will increase with the number of cycles.

-

-

Post-Polymerization Rinsing:

-

After polymerization, gently rinse the coated electrode with the pure solvent (ACN or DCM) to remove any unreacted monomer and excess electrolyte.

-

Dry the film under a gentle stream of nitrogen.

-

Protocol 2: Electropolymerization via Potentiostatic Deposition

-

Solution and Cell Setup: Prepare the monomer solution and set up the electrochemical cell as described in Protocol 1 (steps 1-4).

-

Determination of Deposition Potential: Perform a single cyclic voltammogram as in Protocol 1 to determine the oxidation potential of the this compound monomer. The deposition potential should be set at a value slightly more positive than the onset of the oxidation peak (e.g., +1.3 V vs. Ag/AgCl).

-

Electropolymerization:

-

Immerse the electrodes in the deoxygenated monomer solution.

-

Apply the determined constant potential to the working electrode for a specific duration (e.g., 120 seconds). The film thickness is proportional to the deposition time and charge passed.

-

-

Post-Polymerization Rinsing: Rinse and dry the film as described in Protocol 1 (step 6).

Visualizations

Caption: Experimental workflow for the electropolymerization of this compound.

Caption: Simplified mechanism of electropolymerization of thiophene derivatives.

Application Notes and Protocols for the Use of 2,2'-Bithiophene-5-methylamine as a Monomer in Organic Solar Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2,2'-bithiophene-5-methylamine as a monomer for the synthesis of a donor polymer for organic solar cell (OSC) applications. The protocols cover monomer synthesis, polymerization, and the fabrication and characterization of bulk heterojunction (BHJ) solar cell devices.

Introduction

This compound is a functionalized bithiophene monomer that holds promise for application in organic electronics, particularly in the field of organic photovoltaics. The presence of the methylamine group can influence the polymer's solubility, morphology, and electronic properties, potentially leading to favorable performance in solar cell devices. This document outlines the synthesis of the corresponding polymer, poly(this compound), and its application as a donor material in BHJ solar cells.

Monomer Properties and Polymerization

The monomer, this compound (CAS No. 4380-96-5)[1], serves as the building block for the synthesis of the donor polymer. The polymerization is typically achieved through oxidative chemical polymerization using an oxidizing agent such as ferric chloride (FeCl₃).[2][3]

Table 1: Monomer and Polymer Properties

| Property | Value | Reference |

| Monomer | ||

| Chemical Formula | C₉H₉NS₂ | [1] |

| Molecular Weight | 195.3 g/mol | [1] |

| Polymer (Hypothetical) | ||

| Highest Occupied Molecular Orbital (HOMO) | -5.2 to -5.5 eV | [4][5] |

| Lowest Unoccupied Molecular Orbital (LUMO) | -3.0 to -3.4 eV | [4][6] |

| Band Gap (Eg) | 1.8 to 2.2 eV | [7][8] |

Experimental Protocols

This protocol describes the chemical oxidative polymerization of this compound.

Materials:

-

This compound monomer

-

Anhydrous ferric chloride (FeCl₃)

-

Anhydrous chloroform

-

Methanol

-

Concentrated ammonia solution

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere synthesis

Protocol:

-

Monomer Dissolution: In a dry, three-neck round-bottom flask under an inert atmosphere, dissolve this compound (1.0 g) in anhydrous chloroform (50 mL). Stir until fully dissolved.

-

Oxidant Solution Preparation: In a separate flask, prepare a solution of anhydrous ferric chloride (4.0 g) in anhydrous chloroform (50 mL).

-

Polymerization: Add the ferric chloride solution dropwise to the stirred monomer solution over 30 minutes at room temperature. The reaction mixture will darken, indicating polymerization. Allow the reaction to proceed for 24 hours under continuous stirring.[3]

-

Precipitation: Pour the reaction mixture into 500 mL of methanol to precipitate the polymer. Stir for 30 minutes.

-

Collection and Washing: Collect the solid polymer by vacuum filtration. Wash the polymer sequentially with methanol, acetone, and hexane to remove unreacted monomer and oxidant.[3]

-

De-doping: Suspend the polymer in a mixture of chloroform and concentrated ammonia solution (10:1 v/v) and stir for 6 hours to obtain the neutral form. Collect the polymer by filtration and wash with methanol until the filtrate is neutral.[3]

-

Purification: Further purify the polymer by Soxhlet extraction with methanol, hexane, and finally chloroform. The purified polymer is recovered from the chloroform fraction.

-

Drying: Dry the final polymer product in a vacuum oven at 40°C for 24 hours.

This protocol outlines the fabrication of a standard BHJ solar cell with the architecture: ITO/PEDOT:PSS/Poly(this compound):PC₇₁BM/Ca/Al.[9][10]

Materials:

-

Indium tin oxide (ITO)-coated glass substrates

-

PEDOT:PSS aqueous dispersion

-

Poly(this compound) (synthesized above)

-

PC₇₁BM (acceptor)

-

Chlorobenzene (solvent)

-

Calcium (Ca)

-

Aluminum (Al)

Protocol:

-

Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat with UV-ozone for 15 minutes.[10]

-

Hole Transport Layer (HTL) Deposition: Spin-coat the PEDOT:PSS solution onto the ITO substrate and anneal at 140°C for 10 minutes in air.

-

Active Layer Preparation: Prepare a blend solution of poly(this compound) and PC₇₁BM (e.g., in a 1:2 weight ratio) in chlorobenzene. Stir the solution overnight in a nitrogen-filled glovebox.

-

Active Layer Deposition: Spin-coat the active layer blend solution onto the PEDOT:PSS layer inside the glovebox. Anneal the film at a specified temperature (e.g., 80-120°C) to optimize the morphology.

-

Cathode Deposition: Thermally evaporate a layer of Calcium (Ca) followed by a layer of Aluminum (Al) through a shadow mask to define the active area of the device (e.g., 0.04 cm²).[9]

Characterization and Performance

The performance of the fabricated organic solar cells should be evaluated under standard testing conditions (AM 1.5G illumination at 100 mW/cm²).

Table 2: Representative Performance Data for Bithiophene-Based Solar Cells

| Donor Polymer | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |

| P1 | PC₇₀BM | 0.86 | 11.06 | 72.9 | 6.93 | [5] |

| PDTBDT-T-Cl | Y6 | - | - | - | 15.63 | [11] |

| PBTI-FR (Ternary) | - | - | - | 82.55 | 20.52 | [12] |

Note: The data in Table 2 is for representative high-performing bithiophene-based polymers and serves as a benchmark. The performance of poly(this compound) based devices would need to be experimentally determined.

Visualizations

Caption: Workflow for the synthesis of poly(this compound).

Caption: Workflow for the fabrication of a bulk heterojunction organic solar cell.

Caption: Energy level diagram for the donor polymer and a fullerene acceptor.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. nanoscience.or.kr [nanoscience.or.kr]

- 10. benchchem.com [benchchem.com]

- 11. Optimizing the energy levels and crystallinity of 2,2′-bithiophene-3,3′-dicarboximide-based polymer donors for high-performance non-fullerene organic solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 12. A bithiophene imide-based polymer donor for alloy-like ternary organic solar cells with over 20.5% efficiency and enhanced stability - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

Application of 2,2'-Bithiophene-5-methylamine in Hole-Transporting Layers: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2,2'-bithiophene-5-methylamine and its derivatives as hole-transporting layers (HTLs) in the fabrication of perovskite solar cells (PSCs). The information compiled is based on established methodologies for analogous bithiophene-based materials and serves as a comprehensive guide for experimental implementation.

Introduction

2,2'-Bithiophene-based molecules are a promising class of organic semiconductors for application as hole-transporting materials in optoelectronic devices. Their favorable electronic properties, including high hole mobility and suitable energy level alignment with perovskite absorbers, contribute to efficient charge extraction and high power conversion efficiencies (PCE) in solar cells. The incorporation of a methylamine group can further influence the material's solubility, film-forming properties, and interfacial energetics, making this compound a compound of significant interest for tailoring the HTL performance. This guide outlines the synthesis, device fabrication, and characterization of HTLs based on this molecular motif.

Quantitative Data Summary

The performance of perovskite solar cells is highly dependent on the properties of the hole-transporting layer. Below is a summary of typical performance parameters achieved with various bithiophene-based HTLs, providing a benchmark for experimental work with this compound derivatives.

| HTM Designation | Dopant(s) | PCE (%) | Voc (V) | Jsc (mA/cm2) | FF (%) | Reference |

| BTC | Doped | 14.7 | - | - | - | [1] |

| BTC | Undoped | < 14.7 | - | - | - | [1] |

| Spiro-OMeTAD (Reference) | Doped | 18.8 | - | - | - | [1] |

| Mes-TABT | - | 21.3 | 1.15 | - | - | [2] |

| H112 | - | up to 15.4 | - | - | - | [3][4] |

| H1 (Thiophene/Benzothiadiazole) | Undoped | Pinholes Observed | - | - | - | [5] |

| H2 (Thiophene/Benzothiadiazole) | Undoped | Recombination Issues | - | - | - | [5] |

| H3 (Thiophene/Benzothiadiazole) | Undoped | Superior Efficiency & Stability | - | - | - | [5] |

| H4 (Thiophene/Benzothiadiazole) | Undoped | Pinholes Observed | - | - | - | [5] |

Experimental Protocols

Synthesis of Bithiophene-Based Hole-Transport Materials

The synthesis of functionalized 2,2'-bithiophene derivatives often involves cross-coupling reactions. A general and adaptable synthetic route is the Stille or Suzuki cross-coupling reaction.

Example: Stille Cross-Coupling for a Bithiophene-Benzothiadiazole Copolymer (Adapted from[5])

-

Precursors: 4,7-dibromobenzo[c]-1,2,5-thiadiazole and 2,5-bis(tributylstannyl)thiophene.

-

Reaction Setup: Dissolve all reagents in toluene in a three-necked round-bottom flask.

-

Inert Atmosphere: Fill the flask with argon to prevent side reactions.

-

Catalyst Addition: Add a catalytic amount of Pd(PPh3)4.

-

Reflux: Heat the mixture to reflux and maintain for 24 hours.

-

Precipitation: Cool the reaction to room temperature and add excess ethanol to precipitate the product.

-

Purification: Collect the precipitate by filtration and purify using column chromatography on silica gel with a hexane:toluene eluent.

Note: The synthesis of this compound itself is not detailed in the provided search results, but similar cross-coupling methodologies can be adapted for its synthesis, for instance, by using a protected aminomethyl-functionalized thiophene precursor.

Perovskite Solar Cell Fabrication (n-i-p planar architecture)

This protocol describes a standard procedure for fabricating a perovskite solar cell, incorporating the bithiophene-based HTL.

-

Substrate Cleaning:

-

Sequentially sonicate FTO-coated glass substrates in detergent, deionized water, and anhydrous ethanol for 15 minutes each.

-

Dry the substrates and treat with oxygen plasma for 15 minutes.[6]

-

-

Electron Transport Layer (ETL) Deposition (e.g., TiO2):

-

Prepare a 0.002 M TiCl4 aqueous solution.

-

Immerse the cleaned substrates in 100 mL of the TiCl4 solution at 70 °C for 20 minutes.

-

Rinse with ultrapure water, dry, and repeat the immersion in a fresh TiCl4 solution.[6]

-

-

Perovskite Absorber Layer Deposition:

-

The deposition of the perovskite layer is typically performed in a nitrogen-filled glovebox.

-

The specific perovskite precursor solution (e.g., containing formamidinium iodide, lead iodide, etc.) is spin-coated onto the ETL.

-

The film is then annealed at a specific temperature (e.g., 100-150 °C) to crystallize the perovskite.

-

-

Hole-Transporting Layer (HTL) Deposition:

-

Solution Preparation:

-

Dissolve the this compound derivative in a suitable solvent such as chlorobenzene or toluene (e.g., 10 mg/mL).

-

For doped HTLs, add common p-dopants like bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) and 4-tert-butylpyridine (tBP). A typical formulation involves dissolving 83.2 mg of the HTM, 34 μL of tBP, and 16 μL of Li-TFSI solution (0.5 g/mL in acetonitrile) in 1 mL of chlorobenzene.[6]

-

-

Spin-Coating: Spin-coat the HTL solution onto the perovskite layer (e.g., at 3000 rpm for 30 seconds).[6] This step should be carried out in an inert atmosphere (e.g., a nitrogen-filled glovebox).[6]

-

-

Metal Electrode Deposition:

-

Deposit an 80 nm gold or silver electrode on top of the HTL via thermal evaporation.[6]

-

Characterization

-

Hole Mobility: The hole mobility of the HTL can be estimated using the space-charge-limited current (SCLC) technique. This involves fabricating hole-only diodes.[5]

-

Morphology: The surface morphology of the HTL and the cross-section of the complete device can be characterized using atomic force microscopy (AFM) and scanning electron microscopy (SEM).[5][6]

-

Crystallinity: X-ray diffraction (XRD) can be used to assess the crystallinity of the perovskite and other layers.[6]

-

Device Performance: The current density-voltage (J-V) characteristics of the fabricated solar cells are measured under simulated AM 1.5G solar illumination to determine the PCE, Voc, Jsc, and FF.

Visualizations

Experimental Workflow

Caption: Workflow for perovskite solar cell fabrication.

Charge Transport Mechanism

References

Application Notes and Protocols for Electrode Functionalization with Electropolymerized 2,2'-Bithiophene-5-methylamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the functionalization of electrode surfaces using electropolymerized 2,2'-bithiophene-5-methylamine. The primary amine functionality of this polymer offers a versatile platform for the covalent immobilization of biomolecules, making it a valuable tool for the development of biosensors, drug delivery systems, and other bioelectronic devices.

Introduction

Conducting polymers have emerged as critical materials in the development of advanced biomedical devices. Among these, polythiophenes are particularly noteworthy for their excellent electrical properties, stability, and the ease with which they can be functionalized. The electropolymerization of this compound on an electrode surface results in a conductive polymer film that is rich in primary amine groups. These amine groups serve as ideal anchor points for the covalent attachment of a wide range of biomolecules, including enzymes, antibodies, and nucleic acids. This covalent immobilization enhances the stability and performance of the resulting biosensor or drug delivery platform. The inherent conductivity of the polymer backbone also facilitates direct electrochemical communication between the immobilized biomolecule and the electrode surface.

Experimental Protocols

Materials and Reagents

-

Monomer: this compound

-

Solvent: Acetonitrile (CH₃CN), anhydrous

-

Supporting Electrolyte: Tetrabutylammonium perchlorate (TBAP) or Lithium perchlorate (LiClO₄)

-

Working Electrode: Glassy carbon electrode (GCE), gold (Au) electrode, or indium tin oxide (ITO) coated glass

-

Counter Electrode: Platinum (Pt) wire or foil

-

Reference Electrode: Ag/AgCl (saturated KCl) or Saturated Calomel Electrode (SCE)

-

Buffers: Phosphate-buffered saline (PBS)

-

Cross-linking agents (for biomolecule immobilization): Glutaraldehyde, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), and N-hydroxysuccinimide (NHS)

Protocol for Electropolymerization of this compound

This protocol describes the deposition of a poly(this compound) film on an electrode surface using cyclic voltammetry.

1. Electrode Preparation:

- Polish the working electrode (e.g., GCE) with alumina slurry on a polishing pad to a mirror finish.

- Soncate the electrode in deionized water, followed by ethanol, for 5 minutes each to remove any residual polishing material.

- Dry the electrode under a stream of nitrogen.

2. Preparation of the Electropolymerization Solution:

- Prepare a solution of 10 mM this compound in anhydrous acetonitrile.

- Add 0.1 M of the supporting electrolyte (e.g., TBAP) to the solution.

- Purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen.

3. Electropolymerization Procedure:

- Assemble a three-electrode electrochemical cell with the prepared working electrode, a platinum counter electrode, and a reference electrode.

- Immerse the electrodes in the deoxygenated electropolymerization solution.

- Perform cyclic voltammetry (CV) by scanning the potential, typically between -0.2 V and +1.2 V vs. Ag/AgCl. The exact potential range may need to be optimized based on the onset of monomer oxidation.

- The number of cycles will determine the thickness of the polymer film. Typically, 10-20 cycles are sufficient for a stable film. An increase in the peak currents with each cycle indicates successful polymer deposition.

- After polymerization, rinse the electrode thoroughly with acetonitrile to remove any unreacted monomer and electrolyte.

Protocol for Covalent Immobilization of a Protein (e.g., an Enzyme)

This protocol outlines the steps for attaching a protein to the amine-functionalized electrode surface using glutaraldehyde as a cross-linker.

1. Activation of the Polymer Surface:

- Immerse the poly(this compound) modified electrode in a 2.5% (v/v) solution of glutaraldehyde in PBS (pH 7.4) for 1 hour at room temperature. This step activates the amine groups on the polymer surface.

- Rinse the electrode with PBS to remove excess glutaraldehyde.

2. Protein Immobilization:

- Prepare a solution of the desired protein (e.g., glucose oxidase) in PBS (pH 7.4) at a concentration of 1 mg/mL.

- Pipette a small volume (e.g., 10 µL) of the protein solution onto the activated electrode surface and incubate for 2-4 hours at 4°C in a humid chamber to prevent evaporation.

- Rinse the electrode gently with PBS to remove any non-covalently bound protein.

3. Blocking of Remaining Active Sites:

- To prevent non-specific binding, immerse the electrode in a solution of 1 M ethanolamine or 1% (w/v) bovine serum albumin (BSA) in PBS for 30 minutes.

- Rinse the electrode with PBS. The functionalized electrode is now ready for use.

Data Presentation